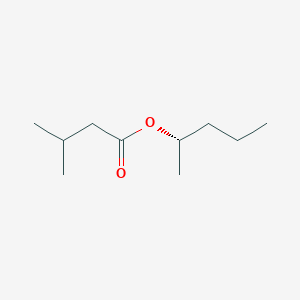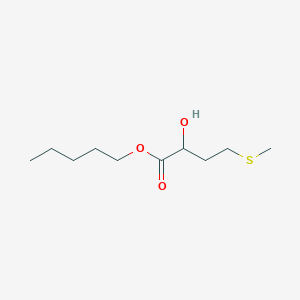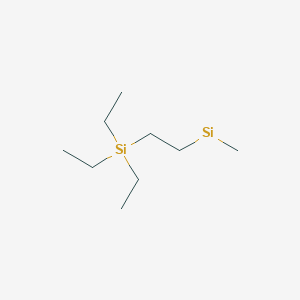
(2S)-Pentan-2-yl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Pentan-2-yl 3-methylbutanoate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is derived from the esterification of (2S)-pentan-2-ol and 3-methylbutanoic acid. It is often used in the flavor and fragrance industry due to its fruity aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pentan-2-yl 3-methylbutanoate typically involves the esterification reaction between (2S)-pentan-2-ol and 3-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2S)-Pentan-2-ol+3-methylbutanoic acidH2SO4(2S)-Pentan-2-yl 3-methylbutanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-Pentan-2-yl 3-methylbutanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the ester can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-pentan-2-ol and 3-methylbutanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Hydrolysis: (2S)-Pentan-2-ol, 3-methylbutanoic acid
Aplicaciones Científicas De Investigación
Chemistry: (2S)-Pentan-2-yl 3-methylbutanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of esters in living organisms. It serves as a substrate for enzymes involved in ester hydrolysis and synthesis.
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties, particularly in the development of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Industry: The compound is widely used in the flavor and fragrance industry due to its fruity aroma. It is also used as an intermediate in the synthesis of other esters and organic compounds.
Mecanismo De Acción
The primary mechanism of action of (2S)-Pentan-2-yl 3-methylbutanoate involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding alcohols and acids. The hydrolysis reaction is as follows:
(2S)-Pentan-2-yl 3-methylbutanoate+H2OEsterase(2S)-Pentan-2-ol+3-methylbutanoic acid
The molecular targets of this compound are the esterases, which are found in various tissues and organs. The hydrolysis products, (2S)-pentan-2-ol and 3-methylbutanoic acid, can then participate in further metabolic pathways.
Comparación Con Compuestos Similares
Methyl butanoate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different aroma profile.
Propyl butanoate: Another ester with a fruity scent, used in similar applications.
Uniqueness: (2S)-Pentan-2-yl 3-methylbutanoate is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The presence of the (2S)-configuration in the pentan-2-yl group distinguishes it from other esters with similar structures but different stereochemistry.
Propiedades
Número CAS |
597550-02-2 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
[(2S)-pentan-2-yl] 3-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3/t9-/m0/s1 |
Clave InChI |
DUJBVANUBSYWGF-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@H](C)OC(=O)CC(C)C |
SMILES canónico |
CCCC(C)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)




![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)

